(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ethanesulfonate
Description
Properties
CAS No. |
202464-89-9 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1 |
InChI Key |
SCAMAIXJQQWKLO-YDALLXLXSA-N |
Isomeric SMILES |
CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Synonyms |
(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate; TVP 1022 Mesylate; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for S Rasagiline Mesylate
Chiral Synthesis Approaches for (S)-Rasagiline and Analogues
The generation of enantiomerically pure (S)-Rasagiline is a critical challenge in its synthesis. Several advanced methodologies have been developed to address this, ranging from enzyme-catalyzed resolutions to fully asymmetric synthetic pathways.
Chemoenzymatic Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single desired enantiomer. acs.org This approach combines the kinetic resolution of a racemate by an enzyme with the in-situ racemization of the slower-reacting enantiomer. acs.org
A notable chemoenzymatic DKR approach has been developed for the synthesis of the chiral precursor to rasagiline (B1678815), 1-aminoindan (B1206342). acs.orgthieme-connect.com While many studies focus on the (R)-enantiomer for pharmaceutical applications, the same principles can be applied to synthesize the (S)-enantiomer by selecting the appropriate enzyme or modifying the reaction conditions. In one such process, a racemic amine is acylated using an enzyme like Candida antarctica lipase (B570770) B (CALB), which selectively acylates one enantiomer, leaving the other unreacted. acs.orgacs.org Simultaneously, a metal catalyst, such as a palladium nanocatalyst, is used to racemize the unreacted amine, continuously supplying the enantiomer that the enzyme prefers. acs.orgacs.org
For instance, a DKR process for racemic 1-aminoindan was developed using CALB and a palladium nanocatalyst supported on aluminum hydroxide (B78521) (Pd/AlO(OH)). thieme-connect.com This system efficiently racemizes the amine via a "hydrogen borrowing" mechanism involving an imine intermediate. thieme-connect.com By carefully selecting the acylating agent and reaction conditions, this method can be adapted to isolate the (S)-amine precursor required for (S)-Rasagiline synthesis. The combination of a highly selective enzyme and a fast racemization catalyst allows for high yields and excellent enantiomeric excess. acs.org
| Catalyst System | Key Feature | Application | Reference |
| Candida antarctica lipase B (CALB) & Pd Nanocatalyst | Dynamic Kinetic Resolution (DKR) of racemic 1-aminoindan. | Synthesis of enantiopure (R)- or (S)-1-aminoindan. | acs.orgacs.org |
| Pd/AlO(OH) | Efficient racemization of 1-aminoindan via an imine intermediate. | Enables the DKR process by continuously converting the unwanted enantiomer. | thieme-connect.com |
Biocatalytic Routes for Enantiopure (S)-Rasagiline
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing chiral amines. acs.org Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have been instrumental in the asymmetric synthesis of rasagiline. acs.orgrsc.orgresearchgate.net
Imine reductases catalyze the reduction of pre-formed imines to amines with high stereoselectivity. acs.orgresearchgate.net Research has shown that (S)-selective IREDs can be used to produce (S)-Rasagiline directly from 1-indanone (B140024) and propargylamine (B41283). researchgate.net The process involves the in-situ formation of the N-propargyl-1-indanimine, which is then asymmetrically reduced by the (S)-selective IRED. rsc.orgresearchgate.net This one-step approach from an achiral ketone is a highly efficient route. rsc.org
Reductive aminases (RedAms) are another class of enzymes that can directly convert a ketone to a chiral amine by catalyzing both the imine formation and its subsequent reduction. nih.govfrontiersin.org Scientists have engineered RedAms from various microbial sources, such as Aspergillus calidoustus (AcRedAm), to achieve high stereoselectivity for either the (R)- or (S)-enantiomer of rasagiline. nih.govfrontiersin.org Through rational design and directed evolution, specific mutants of these enzymes have been created that can produce (S)-Rasagiline with high conversion and enantiomeric excess. nih.gov
| Enzyme Class | Starting Materials | Product | Key Advantage | Reference |
| Imine Reductase (IRED) | 1-Indanone, Propargylamine | (S)-Rasagiline | Direct, one-step asymmetric synthesis from an achiral ketone. | rsc.orgresearchgate.net |
| Reductive Aminase (RedAm) | 1-Indanone, Propargylamine | (S)-Rasagiline | Catalyzes both imine formation and reduction; can be engineered for high stereoselectivity. | nih.govfrontiersin.org |
| Lipase (e.g., Thermomyces lanuginosus) | Racemic Indanol | (S)-Indanol | Kinetic resolution via selective acylation, providing a chiral precursor. | rsc.org |
Asymmetric Synthetic Pathways
Aside from biocatalytic methods, several classical asymmetric synthetic pathways have been established. A common strategy involves the resolution of racemic N-propargyl-1-aminoindan using a chiral resolving agent, such as L-(+)-tartaric acid, to separate the diastereomeric salts. google.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Another approach involves the synthesis starting from an already resolved chiral precursor, such as (S)-1-aminoindan. This enantiomerically pure amine can then be alkylated with propargyl bromide or a propargyl sulfonate ester (e.g., propargyl mesylate) in the presence of a base to yield (S)-Rasagiline. google.com This method avoids a late-stage resolution and can be high-yielding, provided the starting chiral amine is of high purity. google.com
The final step in preparing the target compound is the formation of the mesylate salt. This is typically achieved by reacting the free base of (S)-Rasagiline with methanesulfonic acid in a suitable solvent like isopropanol. thieme-connect.comsmolecule.com
Stereochemical Characterization Techniques in (S)-Rasagiline Synthesis Research
Ensuring the enantiomeric purity of (S)-Rasagiline Mesylate is paramount. The primary analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). google.com Chiral stationary phases, such as those based on cyclodextrins or proteins like α1-acid glycoprotein (B1211001) (AGP), are used to separate the (R)- and (S)-enantiomers, allowing for precise quantification of the enantiomeric excess (ee). ijpacr.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or in the form of diastereomeric derivatives, is also employed to determine enantiomeric purity. ijpacr.com Techniques like 2D NOESY NMR can help elucidate the structure of diastereomeric complexes formed during resolution processes. ijpacr.com Furthermore, standard spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure and purity of the synthesized compound and any intermediates. acs.orgwalisongo.ac.id Optical rotation measurement is a classical method used to confirm the identity of the enantiomer, with the (S)-enantiomer exhibiting a specific rotation value that is opposite to that of the (R)-enantiomer. walisongo.ac.id
Impurity Profiling and Control in Chiral Synthesis of (S)-Rasagiline Mesylate
During the synthesis of (S)-Rasagiline Mesylate, several impurities can arise, which must be carefully monitored and controlled. The most critical impurity is its optical antipode, (R)-Rasagiline. humanjournals.com Regulatory guidelines often require the content of the unwanted enantiomer to be below a certain threshold (e.g., 0.15%). ijpacr.com
Other potential organic impurities can originate from starting materials, by-products of side reactions, or degradation. humanjournals.com For example, in the propargylation step, over-alkylation can lead to the formation of N,N-dipropargyl-1-aminoindan. google.com Impurities from the starting 1-indanone or 1-aminoindan may also carry through the synthesis.
The control of these impurities is achieved through the careful design and optimization of the synthetic route. The high selectivity of enzymatic and asymmetric catalytic methods helps to minimize the formation of the unwanted enantiomer. acs.orgnih.gov Purification techniques, such as recrystallization of the final mesylate salt, are effective in removing both chiral and achiral impurities, ensuring the high purity of the final product. google.comfda.gov
| Impurity Type | Common Example | Source | Control/Mitigation Strategy | Reference |
| Chiral Impurity | (R)-Rasagiline | Incomplete resolution or non-selective synthesis. | Use of highly selective chiral catalysts/enzymes; Chiral HPLC for monitoring. | ijpacr.comhumanjournals.com |
| Process-Related Impurity | N,N-dipropargyl-1-aminoindan | Over-alkylation during the propargylation step. | Stoichiometric control of reagents; Purification by chromatography or recrystallization. | google.com |
| Starting Material Impurity | Residual 1-indanone | Incomplete reaction during amine formation. | Purification of intermediates; Final product recrystallization. | humanjournals.com |
Molecular Mechanisms and Enzymatic Interactions of S Rasagiline Mesylate
Enantioselective Monoamine Oxidase Inhibition by (S)-Rasagiline
The inhibition of monoamine oxidase enzymes, which are responsible for the degradation of key neurotransmitters, is a critical therapeutic mechanism. patsnap.com The two primary isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. drugbank.com The stereochemistry of an inhibitor can dramatically influence its potency and selectivity towards these isoforms.
There is a pronounced stereoselectivity in the inhibition of monoamine oxidase by the enantiomers of N-propargyl-1-aminoindan. nih.gov The (R)-enantiomer, Rasagiline (B1678815), is a potent and selective inhibitor of MAO-B. nih.gov In stark contrast, the (S)-enantiomer, also known as TVP 1022, is a substantially weaker inhibitor of both MAO-A and MAO-B. nih.govrasagiline.com
Research has demonstrated that the (S)-isomer is thousands of times less potent as an MAO-B inhibitor compared to the (R)-isomer. nih.govrasagiline.comdrugbank.com For instance, in vitro studies using rat brain tissue have shown that (R)-Rasagiline has an IC50 value of 4.43 nM for MAO-B, while the (S)-enantiomer is approximately 3,800 times less active. nih.gov Furthermore, while (R)-Rasagiline shows significant selectivity for MAO-B over MAO-A (with an IC50 of 412 nM for MAO-A), the (S)-enantiomer displays minimal to no selectivity between the two isoforms. nih.gov This dramatic difference in potency underscores the highly specific stereochemical requirements of the active site of the MAO-B enzyme. nih.gov
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-A/MAO-B) |
|---|---|---|---|
| (R)-Rasagiline | 412 | 4.43 | ~93 |
| (S)-Rasagiline (TVP 1022) | Significantly higher / Inactive | ~16,834 (calculated) | Little to no selectivity |
Data derived from studies on rat brain homogenates. nih.gov
Both (S)-Rasagiline and (R)-Rasagiline are propargylamine (B41283) derivatives. mdpi.com This class of compounds acts as mechanism-based inactivators, or "suicide inhibitors," of monoamine oxidase. nih.govresearchgate.net The inhibitory action is irreversible because the propargyl moiety forms a covalent bond with the enzyme's essential flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.netresearchgate.net
The process begins with the enzyme oxidizing the inhibitor. acs.org This catalytic action transforms the propargylamine group into a highly reactive intermediate species. researchgate.netacs.org This reactive species then rapidly attacks the N5 atom of the isoalloxazine ring system of the FAD cofactor, forming a stable covalent adduct. nih.govnih.gov This permanent modification of the cofactor renders the enzyme catalytically inactive. patsnap.com The regeneration of enzymatic activity requires the synthesis of new MAO molecules, a process that can take a considerable amount of time. patsnap.comnih.gov
Due to its very low potency, (S)-Rasagiline does not significantly inhibit MAO-B at therapeutic concentrations that would be relevant for its R-enantiomer. rasagiline.com Therefore, it does not substantially modulate the substrate specificity of MAO enzymes through direct inhibition. The primary effect on substrate metabolism is seen with potent MAO-B inhibitors like (R)-Rasagiline, which selectively prevent the breakdown of MAO-B substrates. researchgate.net MAO-B is the predominant form in the human brain and is chiefly responsible for the metabolism of dopamine (B1211576) and phenylethylamine. drugbank.com By inhibiting MAO-B, (R)-Rasagiline causes an increase in the extracellular levels of dopamine in the striatum. drugbank.com This elevation of dopamine levels is a key mechanism for its therapeutic effects. patsnap.com (S)-Rasagiline, being a weak inhibitor, does not produce this effect to any significant degree.
Non-Monoamine Oxidase Mediated Mechanisms of Action of (S)-Rasagiline
Despite its weak MAO-inhibitory properties, (S)-Rasagiline has been shown to possess significant neuroprotective activities. rasagiline.comdaneshyari.com This crucial observation, derived from studies comparing it with its potent R-enantiomer, demonstrates that the neuroprotective effects of the N-propargyl-1-aminoindan scaffold are largely independent of MAO-B inhibition. rasagiline.comdrugbank.comrasagiline.com These actions are attributed to the propargylamine moiety within the molecule's structure. rasagiline.comdrugbank.comdaneshyari.com
The neuroprotective mechanisms of the propargylamine structure shared by both enantiomers are multifaceted and involve the modulation of key cellular processes related to cell survival and death. Research indicates that these compounds can protect neurons from a variety of neurotoxins and insults. daneshyari.comrasagiline.com
The core of this MAO-independent neuroprotection lies in the regulation of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that both (R)- and (S)-Rasagiline can induce the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. daneshyari.comnih.govresearchgate.net Concurrently, they can down-regulate pro-apoptotic proteins like Bax. drugbank.comdaneshyari.com This shift in the balance between pro- and anti-apoptotic factors helps to stabilize the cell and prevent the initiation of the death cascade. drugbank.com Furthermore, these compounds have been shown to activate critical pro-survival signaling pathways, including those involving protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.govresearchgate.net
Mitochondria are central to the neuroprotective actions of the propargylamine structure. rasagiline.comdaneshyari.com These organelles are not only vital for cellular energy production but are also key regulators of apoptosis. drugbank.com The neuroprotective effects of (S)-Rasagiline and its enantiomer are directly linked to the preservation of mitochondrial integrity and function. rasagiline.comspringermedicine.comresearchgate.net
A primary mechanism is the prevention of the opening of the mitochondrial permeability transition pore (MPTp). rasagiline.comdrugbank.comdaneshyari.com The opening of this pore complex leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which triggers caspase activation and subsequent cell death. researchgate.net By stabilizing the MPTp, the propargylamine moiety helps maintain mitochondrial membrane potential and prevents the release of these death signals. researchgate.netresearchgate.net This stabilization is associated with the interaction of rasagiline with components of the voltage-dependent anion channel (VDAC), a part of the MPTp complex. rasagiline.comresearchgate.net The induction of anti-apoptotic Bcl-2 family proteins, which are localized to the mitochondrial outer membrane, further contributes to this stabilizing effect. drugbank.comnih.gov Additionally, these compounds have been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which helps protect mitochondria from oxidative damage. nih.govnih.govresearchgate.net
Neuroprotective Pathway Elucidation of (S)-Rasagiline
Attenuation of Oxidative Stress Responses
(S)-Rasagiline Mesylate has been shown to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders. In experimental models, rasagiline treatment has been associated with a reduction in the production of reactive oxygen species (ROS). nih.gov For instance, in a model of myocardial infarction, rasagiline mesylate treatment led to markedly decreased levels of malondialdehyde, an indicator of oxidative stress, in the border zone of the infarcted tissue. nih.gov Furthermore, long-term administration of propargylamines, including rasagiline, has been shown to increase the activities of the antioxidant enzymes superoxide dismutase (SOD) and catalase in brain regions containing dopamine neurons. rasagiline.com This suggests that rasagiline not only reduces the formation of harmful oxidants but also enhances the endogenous antioxidant defense systems. The propargylamine moiety within the rasagiline structure is thought to contribute to this antioxidant effect by directly scavenging nitric oxide and peroxynitrite. nih.gov
Regulation of Apoptotic Cascades and Anti-Apoptotic Protein Expression (e.g., Bcl-2, Fas, Bax)
A significant aspect of (S)-Rasagiline Mesylate's neuroprotective action lies in its ability to modulate apoptotic cascades, the cellular pathways leading to programmed cell death. Research has consistently shown that rasagiline upregulates the expression of anti-apoptotic proteins while downregulating pro-apoptotic ones. Specifically, rasagiline has been found to increase the expression of Bcl-2, Bcl-xL, and Bcl-w, all of which are crucial for preventing apoptosis. nih.govrasagiline.com Conversely, it has been demonstrated to decrease the expression of the pro-apoptotic proteins Bad and Bax. nih.govrasagiline.com
Studies have shown that rasagiline's neuroprotective activity is associated with the activation of Bcl-2 and the downregulation of the Bax family of proteins, which helps to protect mitochondrial viability and the mitochondrial permeability transition pore. nih.gov In human dopaminergic SH-SY5Y cells, rasagiline increased the mRNA levels of Bcl-2 and Bcl-xL without affecting the levels of pro-apoptotic Bax mRNA. rasagiline.com This modulation of the Bcl-2 family of proteins adjusts the apoptotic threshold, thereby protecting neurons from degeneration. rasagiline.com Furthermore, rasagiline has been shown to inhibit the cleavage and activation of procaspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners in the apoptotic process. rasagiline.com
| Protein Family | Specific Protein | Effect of (S)-Rasagiline Mesylate | Reference |
| Anti-Apoptotic | Bcl-2 | Upregulation/Increased Expression | nih.govnih.govrasagiline.com |
| Anti-Apoptotic | Bcl-xL | Upregulation/Increased Expression | nih.govrasagiline.comrasagiline.com |
| Anti-Apoptotic | Bcl-w | Upregulation/Increased Expression | rasagiline.com |
| Pro-Apoptotic | Bax | Downregulation/Decreased Expression | nih.govrasagiline.comnih.gov |
| Pro-Apoptotic | Bad | Downregulation/Decreased Expression | nih.govrasagiline.com |
| Pro-Apoptotic | Fas | Downregulation | nih.gov |
Activation of Key Cell Survival Signaling Pathways (e.g., Akt/Nrf2, PKC, MAP Kinase)
(S)-Rasagiline Mesylate exerts its pro-survival effects by activating several key intracellular signaling pathways. Notably, it has been shown to activate the Akt/Nrf2 pathway, which is crucial for cellular defense against oxidative stress. nih.gov Treatment with rasagiline has been observed to induce the nuclear shuttling of the transcription factor Nrf2 and increase the mRNA levels of antioxidant enzymes such as heme oxygenase-1, NAD(P)H quinone dehydrogenase, and catalase. nih.govnih.gov This activation of the Akt/Nrf2 pathway contributes to the neuroprotection against ischemic neuronal injury. nih.gov
The Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) Kinase pathways are also key targets of rasagiline's action. nih.govrasagiline.com Rasagiline has been shown to stimulate PKC phosphorylation and upregulate PKCα and PKCε mRNAs. rasagiline.comresearchgate.net The activation of PKC and MAP kinase pathways is linked to the neuroprotective and anti-apoptotic activities of rasagiline. rasagiline.comresearchgate.net In fact, inhibitors of PKC and MAP kinase can prevent the neuroprotective effects of rasagiline, highlighting the importance of these pathways. rasagiline.comresearchgate.net
| Signaling Pathway | Key Components | Effect of (S)-Rasagiline Mesylate | Reference |
| Akt/Nrf2 | Akt, Nrf2 | Activation, Increased Phosphorylation of Akt, Nuclear Translocation of Nrf2 | nih.govnih.gov |
| Protein Kinase C (PKC) | PKCα, PKCε | Activation, Increased Phosphorylation and mRNA Expression | rasagiline.comresearchgate.net |
| MAP Kinase | p44, p42 | Activation, Increased Phosphorylation | nih.gov |
Influence on Neurotrophic Factor Gene Expression (e.g., GDNF, BDNF)
(S)-Rasagiline Mesylate has been demonstrated to enhance the expression of crucial neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. Specifically, rasagiline treatment has been shown to increase the expression levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov This induction of neurotrophic factors is believed to contribute to the suppression of apoptosis and the promotion of neurorescue in the context of neurodegenerative disorders. nih.gov The increased expression of BDNF and GDNF is associated with the activation of the phosphatidylinositol 3-kinase and MAP kinase cell signaling and survival pathways. nih.gov
Role in Protein Aggregation and Clearance Mechanisms
In the context of synucleinopathies, which are neurodegenerative diseases characterized by the abnormal accumulation of α-synuclein protein, (S)-Rasagiline Mesylate has shown a potential role in modulating protein aggregation. nih.gov Studies suggest that rasagiline can prevent the toxic oligomerization and aggregation of α-synuclein. nih.govnih.gov Furthermore, it may also promote the degradation of these protein aggregates and mitigate their neurotoxicity. nih.gov In a cellular model, rasagiline was shown to decrease the protein expression of ischemia-induced α-synuclein, which correlated with its neuroprotective effect. nih.gov
Impact on Neuroinflammation and Glial Cell Modulation
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of neurodegenerative diseases. While the primary focus of much of the research on (S)-Rasagiline Mesylate has been on its direct neuronal effects, there is evidence to suggest it also modulates glial cell activity. In glial U118MG cells, knockdown of MAO-B was found to significantly increase the expression of Bcl-2, BDNF, and GDNF, and selegiline (B1681611), another MAO-B inhibitor, synergistically enhanced this gene induction. researchgate.net However, in the same study, MAO-B knockdown decreased the gene induction by rasagiline, suggesting a complex and potentially indirect role in glial cell modulation. researchgate.net Further research is needed to fully elucidate the specific mechanisms by which rasagiline impacts neuroinflammation and glial cell function.
Processing of Amyloid Precursor Protein (APP) to Neuroprotective Soluble APP Alpha (sAPPalpha)
(S)-Rasagiline Mesylate has been shown to influence the processing of Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. Specifically, rasagiline promotes the non-amyloidogenic pathway of APP processing, leading to an increased release of the neuroprotective and neurotrophic soluble APP alpha (sAPPalpha). nih.govnih.gov This effect is mediated through the activation of α-secretase, the enzyme responsible for cleaving APP to produce sAPPalpha. nih.gov The activation of α-secretase by rasagiline is dependent on the Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) Kinase signaling pathways. nih.govnih.gov In SH-SY5Y neuroblastoma cells, rasagiline has been shown to increase the release of sAPPalpha in a dose-dependent manner. nih.govresearchgate.net
Receptor Binding and Protein Interaction Studies of (S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate, beyond its well-established role as a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), has been the subject of various studies to elucidate its broader interactions with other cellular proteins and receptors. These investigations have revealed a complex pharmacological profile that contributes to its therapeutic effects, extending beyond simple enzyme inhibition to the modulation of key signaling pathways involved in cell survival and neuroprotection.
Receptor Binding Profile
While (S)-Rasagiline Mesylate's primary target is MAO-B, its affinity for other central nervous system (CNS) receptors has been investigated to understand its selectivity and potential off-target effects. Studies have generally indicated that rasagiline possesses a high degree of selectivity for MAO enzymes over other receptor types.
Its major metabolite, 1-aminoindan (B1206342), has been found to lack significant affinity for catecholaminergic or serotonergic receptor groups. rasagiline.com Furthermore, (S)-Rasagiline Mesylate itself is reported to be selective for MAOs over interactions with other proteins, including α-adrenergic, β-adrenergic, and muscarinic acetylcholine (B1216132) receptors. nih.gov
One area of interest has been the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating dopaminergic and serotonergic systems. Research suggests that while the related compound selegiline may act as a TAAR1 agonist, (S)-Rasagiline Mesylate does not exhibit this agonist activity and may, in fact, act as a TAAR1 antagonist. rasagiline.comresearchgate.net This antagonistic action at TAAR1 could contribute to its distinct pharmacological profile compared to other MAO-B inhibitors. rasagiline.comresearchgate.net
The following table summarizes the available information on the receptor binding profile of (S)-Rasagiline Mesylate. It is important to note that comprehensive quantitative binding data (Kᵢ or IC₅₀ values) across a wide range of CNS receptors are not extensively available in publicly accessible literature, reflecting the compound's high selectivity for its primary target.
Interactive Data Table: Receptor Binding Profile of (S)-Rasagiline Mesylate
| Receptor/Target | Binding Affinity/Activity | Species/System | Reference(s) |
| Monoamine Oxidase A (MAO-A) | IC₅₀: 412 nM | Rat Brain | nih.gov |
| Monoamine Oxidase B (MAO-B) | IC₅₀: 4.43 nM | Rat Brain | nih.gov |
| Catecholaminergic Receptors | No appreciable affinity | Not Specified | rasagiline.com |
| Serotonergic Receptors | No appreciable affinity | Not Specified | rasagiline.com |
| α-Adrenergic Receptors | Low affinity | Not Specified | nih.gov |
| β-Adrenergic Receptors | Low affinity | Not Specified | nih.gov |
| Muscarinic Acetylcholine Receptors | Low affinity | Not Specified | nih.gov |
| Trace Amine-Associated Receptor 1 (TAAR1) | May act as an antagonist | Not Specified | rasagiline.comresearchgate.net |
Protein Interaction Studies
Beyond direct receptor binding, the neuroprotective effects of (S)-Rasagiline Mesylate are attributed to its interaction with several key intracellular proteins and signaling pathways. These interactions are crucial for its ability to modulate cellular processes related to apoptosis and cell survival.
Interaction with Bcl-2 Family Proteins:
(S)-Rasagiline Mesylate has been shown to modulate the expression of the Bcl-2 (B-cell lymphoma 2) family of proteins, which are central regulators of apoptosis. Studies in neuronal cell cultures have demonstrated that rasagiline can upregulate the expression of anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL. rasagiline.com Conversely, it has been observed to downregulate the expression of pro-apoptotic members like Bax and Bad. rasagiline.comnih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members contributes to the stabilization of the mitochondrial membrane and the prevention of the release of cytochrome c, a key step in the intrinsic apoptotic cascade.
Interaction with Protein Kinase C (PKC):
The neuroprotective mechanisms of (S)-Rasagiline Mesylate are also linked to its interaction with the Protein Kinase C (PKC) signaling pathway. nih.govnih.gov Research has indicated that rasagiline can stimulate the phosphorylation of PKC, leading to its activation. rasagiline.comresearchgate.net Activated PKC can, in turn, influence the expression and activity of various downstream targets, including the Bcl-2 family of proteins. nih.gov For instance, the activation of PKC by rasagiline has been associated with the upregulation of Bcl-xL and the downregulation of Bad, further supporting its anti-apoptotic effects. rasagiline.comnih.gov In vivo studies have also shown that rasagiline can upregulate the levels of phosphorylated PKC and specific PKC isozymes, such as α and ε, in the hippocampus. nih.gov This activation of the PKC pathway is considered to play a crucial role in the neuroprotective activity of the compound. nih.gov
Interaction with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH):
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a glycolytic enzyme that has been implicated in apoptotic processes through its nuclear translocation. Studies have shown that under conditions of oxidative stress, GAPDH can translocate to the nucleus and contribute to cell death. (S)-Rasagiline Mesylate has been found to prevent this nuclear translocation of GAPDH. mdpi.com By inhibiting the movement of GAPDH to the nucleus, rasagiline interferes with a key step in this particular apoptotic pathway, thereby exerting a neuroprotective effect. mdpi.com
The following table summarizes the key protein interactions of (S)-Rasagiline Mesylate and their functional consequences.
Interactive Data Table: Protein Interactions of (S)-Rasagiline Mesylate
| Interacting Protein Family/Protein | Effect of Interaction | Downstream Consequence | Reference(s) |
| Bcl-2 Family Proteins | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Downregulation of pro-apoptotic proteins (e.g., Bax, Bad). | Inhibition of apoptosis, stabilization of mitochondrial membrane. | rasagiline.comrasagiline.comnih.gov |
| Protein Kinase C (PKC) | Stimulation of PKC phosphorylation and activation. Upregulation of specific PKC isozymes (α, ε). | Modulation of Bcl-2 family proteins, promotion of cell survival pathways. | rasagiline.comresearchgate.netnih.govnih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Prevention of nuclear translocation. | Inhibition of GAPDH-mediated apoptosis. | mdpi.com |
Preclinical Pharmacological Investigations of S Rasagiline Mesylate
In Vitro Pharmacodynamic Profiling of (S)-Rasagiline
In vitro studies have been fundamental in characterizing the direct effects of (S)-Rasagiline at the enzymatic and cellular levels, providing insights into its mechanisms of action independent of systemic metabolism.
(S)-Rasagiline demonstrates a high degree of selectivity as an irreversible inhibitor of monoamine oxidase-B (MAO-B) over monoamine oxidase-A (MAO-A). patsnap.comwikipedia.orgdrugbank.com MAO-B is the primary isoform responsible for the metabolic breakdown of dopamine (B1211576) in the human brain. rasagiline.comdrugbank.com By selectively inhibiting MAO-B, (S)-Rasagiline effectively reduces the degradation of dopamine, leading to increased levels of this neurotransmitter in the striatum. patsnap.comdrugbank.com
Enzyme kinetic studies have quantified this selectivity. In animal models and in vitro assays, (S)-Rasagiline has shown a potency for MAO-B inhibition that is at least five times greater than that of selegiline (B1681611). rasagiline.com The inhibition is irreversible because (S)-Rasagiline forms a covalent bond with the MAO-B enzyme, meaning enzymatic activity can only be restored through the synthesis of new enzyme molecules. patsnap.com This irreversible action contributes to its prolonged pharmacodynamic effect. patsnap.com While highly selective at therapeutic concentrations, this selectivity for MAO-B over MAO-A can be lost at higher doses. nih.gov
| Compound | Dose (mg/kg) | % MAO-B Inhibition | % MAO-A Inhibition |
|---|---|---|---|
| (S)-Rasagiline | 0.1 - 3 | 71.4 - 95.2% | - |
| 3 | - | 32.5 ± 1.9% | |
| Selegiline | 0.3 - 10 | 89.8 - 93.4% | - |
| 10 | - | 36.2 ± 4.4% |
Data derived from studies in the cerebrum of MPTP-treated mice, showing comparable, potent inhibition of MAO-B by both compounds. frontiersin.org
The neuroprotective properties of (S)-Rasagiline have been extensively documented in various cellular models, with many of these effects being independent of its MAO-B inhibitory action. nih.govnih.govnih.gov Pheochromocytoma-derived PC12 cells are a common model for these studies.
In a model of serum deprivation, (S)-Rasagiline (0.1-10 µM) was shown to decrease apoptosis. rasagiline.com Similarly, in nerve growth factor (NGF)-differentiated PC12 cells subjected to oxygen and glucose deprivation (OGD), a model for ischemic injury, (S)-Rasagiline demonstrated a dose-dependent neuroprotective effect. nih.gov At concentrations of 100 nM and 1 µM, it reduced OGD-induced cell death by 68% and 80%, respectively. nih.gov This protective effect was also observed when the compound was administered after the initial insult. nih.gov Further studies in PC12 cells exposed to OGD followed by reoxygenation (OGD/R) found that (S)-Rasagiline treatment reduced the production of reactive oxygen species (ROS) and inhibited apoptotic cell death effectors like cleaved caspase-3. researchgate.netnih.gov
| Cell Model Insult | (S)-Rasagiline Concentration | Observed Effect | Reference |
|---|---|---|---|
| Oxygen-Glucose Deprivation (OGD) | 100 nM | 68% reduction in cell death | nih.gov |
| Oxygen-Glucose Deprivation (OGD) | 1 µM | 80% reduction in cell death | nih.gov |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 3 - 10 µM | 20 - 80% dose-dependent neuroprotection | nih.gov |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | 15% reduction in reactive oxygen species (ROS) | nih.gov |
| Aβ (1-42) Induced Toxicity | 1 and 10 µM | Neuroprotective and antiapoptotic effects | researchgate.net |
The neuroprotective activity of (S)-Rasagiline is associated with the modulation of multiple intracellular signaling pathways involved in cell survival and death. rasagiline.com Research indicates that the propargylamine (B41283) moiety within the structure of (S)-Rasagiline is crucial for these effects. rasagiline.com
Key signaling pathways activated by (S)-Rasagiline include:
Protein Kinase C (PKC) and Bcl-2 Family Proteins: (S)-Rasagiline stimulates PKC phosphorylation and up-regulates the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, while down-regulating pro-apoptotic proteins such as Bad and Bax. rasagiline.comrasagiline.com This action helps to prevent the fall in mitochondrial membrane potential and the subsequent release of cytochrome c and activation of caspase-3. rasagiline.com
PI3K/Akt Survival Pathway: Studies have shown that (S)-Rasagiline activates the Ras-PI3K-Akt survival pathway. nih.govtechnion.ac.il This involves the phosphorylation and activation of Akt (also known as protein kinase B), which in turn phosphorylates and inactivates downstream targets like glycogen (B147801) synthase kinase-3beta (GSK-3β), promoting cell survival. nih.govtechnion.ac.il
Nrf2 Redox-Signaling Pathway: In models of ischemic injury, (S)-Rasagiline was found to induce the nuclear translocation of the transcription factor Nrf2. nih.gov This activation leads to an increase in the expression of antioxidant enzymes, including heme oxygenase-1 and catalase, thereby enhancing mitochondrial protection against oxidative stress. nih.gov
Neurotrophic Factor-Related Signaling: (S)-Rasagiline has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.govtechnion.ac.ilnih.gov It activates cell signaling mediators associated with the tyrosine kinase receptor (Trk) pathway, which is responsive to these neurotrophic factors. nih.govtechnion.ac.il
In Vivo Preclinical Pharmacodynamics of (S)-Rasagiline
In vivo studies in animal models have been crucial for evaluating the pharmacodynamic effects of (S)-Rasagiline in a complex biological system, particularly in models of neurodegenerative diseases.
(S)-Rasagiline has demonstrated significant neuroprotective and neurorestorative effects in various animal models of neurological disorders.
MPTP-Induced Models of Parkinsonism: The neurotoxin MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to create animal models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease. researchgate.net In MPTP-treated mice, chronic administration of (S)-Rasagiline has been shown to exert neurorescue and neurotrophic activity on midbrain dopamine neurons. nih.govtechnion.ac.il Studies have demonstrated that (S)-Rasagiline can restore the nigrostriatal axis and protect dopaminergic neurons against MPTP-induced damage. nih.govnih.gov This protection is associated with an increase in the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov
Ischemia-Reperfusion Models: The neuroprotective potential of (S)-Rasagiline has also been assessed in models of stroke. In a rat model of permanent middle cerebral artery occlusion (MCAO), intravenous administration of (S)-Rasagiline reduced infarct size by 48.6% and improved the neurological severity score by 32.7%. mdpi.comnih.gov Cognitive function, assessed weeks after the ischemic event, was also significantly improved in treated animals. mdpi.comnih.gov In a mouse model of retinal ischemia-reperfusion (RIR) injury, a combination treatment including (S)-Rasagiline resulted in a significant restoration of retinal thickness and preservation of retinal ganglion cells. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| MPTP-Treated Mice | Exerts neurorescue/neurotrophic activity in midbrain dopamine neurons. | nih.govtechnion.ac.il |
| MPTP-Treated Mice | Restores the nigrostriatal axis. | nih.gov |
| Rat MCAO Stroke Model | Reduced infarct size by 48.6%. | mdpi.comnih.gov |
| Rat MCAO Stroke Model | Reduced neurological score by 32.7%. | mdpi.comnih.gov |
| Mouse Retinal Ischemia-Reperfusion | Significant restoration of retinal thickness and retinal ganglion cells (in combination). | nih.gov |
A primary pharmacodynamic effect of (S)-Rasagiline is the modulation of central neurotransmitter systems, particularly the dopaminergic system. Microdialysis studies in live animals allow for the direct measurement of extracellular neurotransmitter levels.
In rats, subchronic administration of (S)-Rasagiline was shown to increase the levels of dopamine in striatal microdialysate. nih.gov This effect is attributed to the inhibition of MAO-B, which slows the breakdown of dopamine. nih.gov A study in rhesus monkeys using striatal microdialysis further confirmed this effect. rasagiline.com In this study, a systemic dose of (S)-Rasagiline administered between two local L-DOPA infusions resulted in a greater generation and release of dopamine into the extracellular fluid after the second infusion compared to the first. rasagiline.com This demonstrates that by inhibiting its primary metabolic enzyme, (S)-Rasagiline can enhance the availability of dopamine derived from the precursor L-DOPA. rasagiline.com
Neurobehavioral Phenotyping in Preclinical Efficacy Models
(S)-Rasagiline Mesylate has been extensively evaluated in a variety of preclinical models that mimic the neurobehavioral deficits observed in neurodegenerative disorders, primarily Parkinson's disease. These studies have consistently demonstrated its efficacy in improving motor function and mitigating behavioral impairments.
In a well-established rodent model of Parkinson's disease, Sprague-Dawley rats were treated with 6-hydroxydopamine (6-OHDA) to induce a unilateral lesion of the nigrostriatal pathway, leading to characteristic motor stereotypies. nih.gov Subsequent daily treatment with (S)-Rasagiline Mesylate was found to abolish these motor abnormalities. nih.gov
Further evidence of its beneficial effects on motor behavior comes from a transgenic mouse model of multiple system atrophy (MSA), a neurodegenerative disorder with parkinsonian features. nih.gov In this model, (S)-Rasagiline Mesylate therapy led to notable improvements in motor deficits, as assessed by a battery of behavioral tests including the pole test and stride length analysis. nih.gov
Studies using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism in non-human primates have also underscored the efficacy of (S)-Rasagiline Mesylate. rasagiline.com In common marmosets treated with MPTP, administration of (S)-Rasagiline Mesylate markedly attenuated the signs of motor impairment. rasagiline.com Similarly, in an acute MPTP-induced mouse model of Parkinsonism, (S)-Rasagiline Mesylate demonstrated a protective effect. bvsalud.org
Beyond motor improvements, research in a rat model of focal ischemia induced by permanent middle cerebral artery occlusion (MCAO) showed that (S)-Rasagiline Mesylate improved the neurological severity score. nih.gov
The following table summarizes the key findings from neurobehavioral phenotyping studies of (S)-Rasagiline Mesylate in various preclinical models.
| Preclinical Model | Key Behavioral Findings |
| 6-OHDA-lesioned rats | Abolished motor stereotypies associated with the nigrostriatal lesion. nih.gov |
| Transgenic mouse model of MSA | Showed improvements in motor deficits as measured by the pole test and stride length test. nih.gov |
| MPTP-induced parkinsonism in common marmosets | Markedly attenuated the neurotoxic effects of MPTP on motor behavior. rasagiline.com |
| MCAO-induced focal ischemia in rats | Improved the neurological severity score at 24 and 48 hours post-occlusion. nih.gov |
Target Engagement Studies in Animal Brain Tissues
The primary pharmacological target of (S)-Rasagiline Mesylate is the enzyme monoamine oxidase type B (MAO-B). rasagiline.com Target engagement studies in animal brain tissues have confirmed that (S)-Rasagiline Mesylate is a potent, selective, and irreversible inhibitor of this enzyme. nih.govnih.gov
(S)-Rasagiline Mesylate, a propargylamine derivative, acts as a site-directed inhibitor. nih.gov It forms a covalent bond with the N5 nitrogen of the flavin residue at the active site of the MAO-B enzyme, leading to its irreversible inactivation. nih.govresearchgate.net This high degree of selectivity for MAO-B over MAO-A has been demonstrated in rat brain tissue both in vivo and in vitro. nih.gov At therapeutic concentrations, (S)-Rasagiline Mesylate can inhibit brain MAO-B by 95% or more with only minimal inhibition of MAO-A. nih.govresearchgate.net
The functional consequence of this target engagement is the inhibition of dopamine breakdown in the brain. rasagiline.com Monoamine oxidase B is the predominant isoform responsible for the metabolic degradation of dopamine in the striatum. rasagiline.com By inhibiting MAO-B, (S)-Rasagiline Mesylate effectively increases the synaptic concentrations of dopamine. rasagiline.com Following subchronic administration to normal rats, an increase in dopamine levels in the striatal microdialysate has been observed. nih.govresearchgate.net This elevation of dopamine is a key mechanism underlying the symptomatic relief observed in preclinical models of Parkinson's disease. nih.gov
Furthermore, the inhibition of MAO-B by (S)-Rasagiline Mesylate leads to a reduction in the levels of dopamine metabolites, such as DOPAC and HVA, by over 95% and 45% respectively, in the brains of MPTP-treated non-human primates. rasagiline.com Interestingly, some research suggests that (S)-Rasagiline Mesylate may also act as an antagonist at the trace amine-associated receptor 1 (TAAR1), a distinct mechanism from its MAO-B inhibition. mdpi.com
The table below details the target engagement of (S)-Rasagiline Mesylate in animal brain tissues.
| Target | Mechanism of Action | Observed Effect in Brain Tissue |
| Monoamine Oxidase B (MAO-B) | Irreversible, covalent binding to the N5 nitrogen of the flavin residue of the enzyme. nih.govresearchgate.net | >95% inhibition of brain MAO-B with minimal inhibition of MAO-A in rats. nih.govresearchgate.net |
| Dopamine Metabolism | Inhibition of MAO-B leads to reduced breakdown of dopamine. rasagiline.com | Increased levels of dopamine in rat striatal microdialysate. nih.govresearchgate.net |
| Dopamine Metabolites | Decreased formation of dopamine metabolites. rasagiline.com | Reduced levels of HVA and DOPAC in the brains of non-human primates. rasagiline.com |
| Trace Amine-Associated Receptor 1 (TAAR1) | Potential antagonist activity. mdpi.com | May suspend the stimulatory effect of other compounds on dopamine release in rat striatum. mdpi.com |
Preclinical Pharmacokinetic and Metabolic Characterization of S Rasagiline Mesylate
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
(S)-Rasagiline Mesylate, known chemically as (R)-N-propargyl-1-aminoindan, is a second-generation monoamine oxidase-B (MAO-B) inhibitor. researchgate.netnih.gov Its preclinical characterization reveals rapid absorption and extensive metabolism.
In vitro studies have established that (S)-Rasagiline undergoes substantial biotransformation in the liver. drugbank.comnih.gov The primary metabolic pathway is dependent on the cytochrome P450 (CYP) system. drugbank.com
CYP Enzyme Contributions: The major isoenzyme responsible for the metabolism of (S)-Rasagiline is CYP1A2. drugbank.comnih.govnih.govxenotech.commedscape.com This enzyme mediates the N-dealkylation of the propargyl group, a key step in its biotransformation. medscape.comresearchgate.net The significant role of CYP1A2 has been confirmed in studies using human liver microsomes and in clinical studies where co-administration with a strong CYP1A2 inhibitor, such as ciprofloxacin, resulted in a substantial increase in rasagiline's plasma concentration. nih.govxenotech.com While CYP1A2 is the principal enzyme, other CYPs may play a minor role.
Glucuronidation: Following oxidative metabolism by CYP enzymes, glucuronide conjugation is a major pathway for the elimination of (S)-Rasagiline and its metabolites. drugbank.com This Phase II metabolic process increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through the urine. drugbank.com
The metabolism of (S)-Rasagiline is extensive, with less than 1% of the drug being excreted in its unchanged form. drugbank.comnih.gov The biotransformation process yields several metabolites, with one major and a few minor compounds identified.
The primary metabolite is (R)-1-Aminoindan, formed through N-dealkylation mediated by CYP1A2. researchgate.netnih.govnih.govxenotech.commedscape.comnih.gov Unlike the metabolites of the first-generation MAO-B inhibitor selegiline (B1681611), (R)-1-Aminoindan is a non-amphetamine compound. nih.govnih.gov It is considered an active metabolite, possessing weak, reversible MAO-B inhibitory activity and potential neuroprotective properties of its own. researchgate.netresearchgate.netrasagiline.com Other minor metabolites that have been identified include 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-aminoindan. nih.govwikipedia.org
Table 1: Major and Minor Metabolites of (S)-Rasagiline
| Metabolite Name | Parent Compound | Metabolic Pathway | Key Characteristics |
|---|---|---|---|
| (R)-1-Aminoindan | (S)-Rasagiline | N-dealkylation (primarily via CYP1A2) | Major, active metabolite; non-amphetamine structure; weak MAO-B inhibitor. researchgate.netnih.govnih.gov |
| 3-hydroxy-N-propargyl-1-aminoindan | (S)-Rasagiline | Hydroxylation | Minor metabolite. nih.govwikipedia.org |
Preclinical studies indicate that (S)-Rasagiline is rapidly absorbed following oral administration and readily crosses the blood-brain barrier. nih.govmedscape.com The absolute oral bioavailability is approximately 36%. drugbank.comnih.govmedscape.com
In animal models, such as rats, studies on the cerebral distribution of rasagiline (B1678815) have been conducted. researchgate.net These investigations are crucial for understanding the drug's ability to reach its target site of action within the central nervous system. The volume of distribution has been determined to be extensive, suggesting significant tissue uptake. medscape.com Plasma protein binding for (S)-Rasagiline is reported to be in the range of 88-94%. drugbank.com
Mass balance studies using 14C-labeled (S)-Rasagiline have elucidated its excretion pathways. Following oral administration, the compound and its metabolites are eliminated primarily through the kidneys. drugbank.com
Over a seven-day period, approximately 62% of the total administered dose is recovered in the urine. drugbank.com A smaller portion, about 7% of the total dose, is eliminated via the feces. drugbank.com The total recovery of the radiolabeled dose was 84% over 38 days. drugbank.com As mentioned, urinary excretion of the parent drug is minimal, with less than 1% of (S)-Rasagiline being excreted unchanged. drugbank.comnih.gov This confirms that the clearance of the drug from the body is almost entirely dependent on its metabolic conversion. drugbank.com
Preclinical Drug-Drug Interaction Potential of (S)-Rasagiline
The potential for (S)-Rasagiline to act as either a perpetrator or a victim of drug-drug interactions (DDIs) has been assessed in preclinical in vitro studies, with a primary focus on its interactions with the cytochrome P450 enzyme system.
In vitro evaluations were conducted to determine the potential of (S)-Rasagiline and its main metabolite, (R)-1-Aminoindan, to inhibit or induce key CYP450 enzymes. xenotech.com
Enzyme Inhibition: (S)-Rasagiline was tested for its ability to cause direct or metabolism-dependent inhibition of a panel of CYP450 enzymes. The results indicated that (S)-Rasagiline did not inhibit any of the tested enzymes, which included CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5. xenotech.com Similarly, the major metabolite, (R)-1-Aminoindan, was also profiled and showed no significant inhibitory activity against a similar panel of enzymes. xenotech.com
Enzyme Induction: The potential for (S)-Rasagiline and (R)-1-Aminoindan to induce the expression of major CYP450 enzymes was also investigated. Studies using cultured human hepatocytes showed that neither the parent drug nor its metabolite caused significant induction of CYP1A2, CYP2B6, or CYP3A4/5. xenotech.com
Based on these comprehensive in vitro profiling results, (S)-Rasagiline and its primary metabolite, (R)-1-Aminoindan, are not expected to be significant perpetrators of clinically relevant pharmacokinetic drug-drug interactions mediated by CYP450 inhibition or induction. xenotech.com
Table 2: Summary of Preclinical CYP450 Interaction Potential of (S)-Rasagiline
| Interaction Type | Enzymes Tested | (S)-Rasagiline Result | (R)-1-Aminoindan Result | Reference |
|---|---|---|---|---|
| Inhibition | CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5, CYP4A11 | No inhibition observed | No significant inhibition observed | xenotech.com |
| Induction | CYP1A2, CYP2B6, CYP3A4/5 | No induction observed | No induction observed | xenotech.com |
Drug Transporter Interaction Studies (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, MATE2-K)
In preclinical evaluations, (S)-Rasagiline Mesylate, hereafter referred to as rasagiline, and its primary metabolite, aminoindan, have been rigorously assessed for their potential to interact with a variety of key drug transporters. These studies are crucial for predicting potential drug-drug interactions (DDIs) in clinical settings. The interaction potential of rasagiline and aminoindan as both substrates and inhibitors of major efflux and uptake transporters has been a subject of in vitro investigation.
An important study evaluated the inhibitory effects of rasagiline and aminoindan on several transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Organic Cation Transporter 2 (OCT2), Organic Anion Transporters (OAT1, OAT3), and Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K). The results of these in vitro inhibition assays are summarized in the table below. The findings indicated that at concentrations relevant to clinical exposure, neither rasagiline nor its metabolite aminoindan are expected to be significant inhibitors of these transporters.
Furthermore, the potential for rasagiline to be a substrate of the efflux transporters P-gp and BCRP was examined. Bidirectional permeability assays were conducted using cell lines overexpressing these transporters. The results of these experiments suggested that rasagiline is not a substrate for either P-gp or BCRP. This indicates that its distribution and elimination are unlikely to be significantly influenced by the activity of these efflux pumps.
Collectively, these preclinical drug transporter interaction studies suggest a low likelihood of rasagiline or its major metabolite, aminoindan, being involved in clinically significant pharmacokinetic DDIs as a perpetrator (inhibitor) or a victim (substrate) of the tested transporters.
| Transporter | Test Article | Assay System | Probe Substrate | IC50 (µM) |
|---|---|---|---|---|
| P-gp | (S)-Rasagiline Mesylate | MDCKII-MDR1 Cells | Digoxin | > 100 |
| P-gp | Aminoindan | MDCKII-MDR1 Cells | Digoxin | > 100 |
| BCRP | (S)-Rasagiline Mesylate | MDCKII-BCRP Cells | Prazosin | > 100 |
| BCRP | Aminoindan | MDCKII-BCRP Cells | Prazosin | > 100 |
| OATP1B1 | (S)-Rasagiline Mesylate | HEK293-OATP1B1 Cells | Estradiol-17β-glucuronide | > 100 |
| OATP1B1 | Aminoindan | HEK293-OATP1B1 Cells | Estradiol-17β-glucuronide | > 100 |
| OATP1B3 | (S)-Rasagiline Mesylate | HEK293-OATP1B3 Cells | Estradiol-17β-glucuronide | > 100 |
| OATP1B3 | Aminoindan | HEK293-OATP1B3 Cells | Estradiol-17β-glucuronide | > 100 |
| OCT2 | (S)-Rasagiline Mesylate | HEK293-OCT2 Cells | Metformin | > 100 |
| OCT2 | Aminoindan | HEK293-OCT2 Cells | Metformin | > 100 |
| OAT1 | Aminoindan | HEK293-OAT1 Cells | Para-aminohippuric acid | > 100 |
| OAT3 | Aminoindan | HEK293-OAT3 Cells | Estrone-3-sulfate | > 100 |
| MATE1 | (S)-Rasagiline Mesylate | HEK293-MATE1 Cells | Metformin | > 100 |
| MATE1 | Aminoindan | HEK293-MATE1 Cells | Metformin | > 100 |
| MATE2-K | (S)-Rasagiline Mesylate | HEK293-MATE2-K Cells | Metformin | > 100 |
| MATE2-K | Aminoindan | HEK293-MATE2-K Cells | Metformin | > 100 |
Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Species
While comprehensive, integrated pharmacokinetic-pharmacodynamic (PK/PD) models for rasagiline in preclinical species are not extensively detailed in publicly available literature, the relationship between its pharmacokinetic profile and pharmacodynamic effects has been characterized through various preclinical studies. These studies have primarily focused on the correlation between rasagiline exposure and its primary pharmacological actions: monoamine oxidase-B (MAO-B) inhibition and the subsequent effects on dopamine (B1211576) levels and motor function in animal models of Parkinson's disease.
The fundamental PK/PD relationship for rasagiline is centered on its irreversible inhibition of MAO-B. Preclinical studies have demonstrated that rasagiline is a potent and selective inhibitor of MAO-B in the brain of various animal species, including rats. Following administration, rasagiline's concentration in the brain tissue drives the extent and duration of MAO-B inhibition. Due to its irreversible binding mechanism, the pharmacodynamic effect (MAO-B inhibition) is prolonged and does not directly correlate with the plasma concentration-time profile of rasagiline, which has a relatively short half-life. The recovery of MAO-B activity is dependent on the synthesis of new enzyme, which is a slow process.
In preclinical models, the pharmacodynamic outcome of MAO-B inhibition is an increase in the levels of dopamine in the striatum. Studies in rats have shown that subchronic administration of rasagiline leads to elevated dopamine levels in the striatal microdialysate. This increase in dopamine is considered a key mechanism underlying the symptomatic relief observed in animal models of Parkinson's disease.
The relationship between rasagiline exposure and behavioral outcomes has also been investigated. In rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, treatment with rasagiline has been shown to improve motor function. For instance, it has been observed to abolish motor stereotypies associated with the nigrostriatal lesion. These behavioral improvements are a direct consequence of the enhanced dopaminergic neurotransmission resulting from MAO-B inhibition.
Advanced Analytical Methodologies for S Rasagiline Mesylate Research
Development and Validation of Chromatographic Methods for (S)-Rasagiline and Metabolites
Chromatographic techniques are fundamental in the analysis of (S)-Rasagiline Mesylate, enabling the separation of the parent drug from its metabolites and potential impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of rasagiline (B1678815) in pharmaceutical dosage forms. rasayanjournal.co.insphinxsai.com Reversed-phase HPLC methods are commonly developed and validated for this purpose. rasayanjournal.co.inekb.eg A typical HPLC method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier. rasayanjournal.co.in For instance, one method utilizes a mobile phase of phosphate buffer and acetonitrile (50:50 v/v) at a flow rate of 0.5 ml/min, with detection at 210 nm. rasayanjournal.co.in Another validated method employs a mobile phase of acetonitrile and 0.02 M ammonium acetate (60:40 v/v) with fluorescence detection at an excitation wavelength of 210 nm and an emission wavelength of 288 nm. ekb.eg The linearity of these methods is established over a specific concentration range, for example, 10-125 µg/ml. rasayanjournal.co.in
Stability-indicating HPLC methods have also been developed to quantify rasagiline mesylate in the presence of its degradation products, which is essential for assessing the stability of the drug substance and product. sphinxsai.comoup.combibliomed.org These methods are validated according to the International Conference on Harmonization (ICH) guidelines and can separate degradation products formed under stress conditions such as acid and thermal degradation. oup.com
Ultra-High-Performance Liquid Chromatography (UHPLC) offers a more rapid and efficient alternative for the enantiomeric separation of rasagiline salts. A reported UHPLC method successfully separated the enantiomers of rasagiline mesylate and its tartrate salts using a Chiralpak® AGP column. nih.gov This method is based on an isocratic elution with a mobile phase of ammonium acetate and isopropyl alcohol (90:10, v/v). nih.gov The detection and quantification limits for the rasagiline enantiomers were found to be 0.06 and 0.2 μg/mL, respectively. nih.gov
| Technique | Column | Mobile Phase | Flow Rate | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| HPLC | Reverse Phase C18 | Phosphate buffer:Acetonitrile (50:50 v/v) | 0.5 ml/min | UV at 210 nm | 10-125 µg/ml | rasayanjournal.co.in |
| HPLC | RP-18 | Acetonitrile:0.02 M Ammonium Acetate (60:40 v/v) | 1.0 ml/min | Fluorescence (Ex: 210 nm, Em: 288 nm) | 0.5–3.00 µg/ml | ekb.eg |
| UHPLC | Chiralpak® AGP (50 mm × 2.1 mm, 5 μm) | Ammonium acetate:Isopropyl alcohol (90:10, v/v) | 0.6 mL/min | UV at 210 nm | N/A | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the simultaneous determination of rasagiline and its primary metabolite, 1-aminoindan (B1206342) (AI). researchgate.netresearchgate.net However, a notable drawback of this method is the time-consuming nature of the sample preparation, which often involves a derivatization step. researchgate.net Despite this, GC-MS provides high sensitivity and specificity, making it a valuable tool for metabolic profiling when extensive sample throughput is not the primary concern. Predicted GC-MS spectra for non-derivatized rasagiline are available in databases and can serve as a reference for identification. hmdb.cahmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative determination of rasagiline and its metabolites in biological matrices, particularly human plasma. nih.govnih.gov This technique is essential for pharmacokinetic studies due to its ability to achieve low limits of quantification. nih.gov Validated LC-MS/MS methods have been developed for the simultaneous determination of rasagiline and its major metabolites: 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI). nih.govresearchgate.net
Sample preparation for LC-MS/MS analysis typically involves liquid-liquid extraction from plasma. nih.gov The chromatographic separation is often achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov For rasagiline, the transition m/z 172.1 → m/z (117.1+115.1) is often monitored. nih.gov The use of an internal standard, such as a stable isotope-labeled version of rasagiline (e.g., Rasagiline-13C3 mesylate), is common practice to ensure accuracy and precision. researchgate.net These methods can achieve a lower limit of quantification (LLOQ) as low as 0.020 ng/mL in human plasma. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Sample Preparation | Liquid-liquid extraction with n-hexane-dichloromethane-isopropanol (20:10:1, v/v/v) | nih.gov |
| Chromatographic Column | Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile-5 mM ammonium acetate-acetic acid (40:60:0.05, v/v/v) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MRM Transition (Rasagiline) | m/z 172.1 → m/z (117.1+115.1) | nih.gov |
| Linearity Range | 0.020-50.0 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a simple, sensitive, and cost-effective method for the analysis of rasagiline mesylate in pharmaceutical dosage forms. researchgate.net This technique allows for the simultaneous analysis of multiple samples, which can increase throughput. researchgate.net A validated HPTLC method for rasagiline mesylate utilizes silica gel 60 F254 plates with a mobile phase of butanol-methanol-water (6:1:2, v/v/v). researchgate.net Densitometric analysis is performed at 254 nm. researchgate.net The method has been shown to be specific, as it can resolve the peak of rasagiline mesylate from those of its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal decomposition. researchgate.net
Spectroscopic Characterization Techniques for (S)-Rasagiline
Spectroscopic techniques are indispensable for the structural elucidation and characterization of (S)-Rasagiline Mesylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of rasagiline mesylate. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts and coupling constants observed in the NMR spectra are used to confirm the structure of the compound. researchgate.net For instance, the sites of interaction in reaction products of rasagiline have been confirmed using ¹H-NMR spectroscopy. researchgate.net Publicly available chemical databases may provide reference ¹H NMR spectra for rasagiline mesylate. chemicalbook.com
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique pivotal for the structural elucidation and quantification of (S)-Rasagiline Mesylate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a frequently employed method due to its high sensitivity and specificity, making it ideal for analyzing complex biological matrices.
In structural elucidation, MS provides crucial information about the molecular weight and fragmentation pattern of (S)-Rasagiline Mesylate. The molecular formula of rasagiline mesylate is C13H17NO3S, with a molecular weight of 267.34 g/mol rasagiline.comresearchgate.net. The rasagiline base has a molecular weight of 171.24 g/mol rasagiline.com.
LC-MS/MS methods have been developed for the quantitative determination of rasagiline in human plasma. One such method utilized a Zorbax Extend C18 column for chromatographic separation and an API 4000 triple quadrupole mass spectrometer for detection nih.gov. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). The transition of the precursor ion to product ions for rasagiline was monitored at m/z 172.1 → m/z 117.1+115.1 nih.gov. This specific fragmentation pattern is characteristic of the rasagiline molecule and is used for its unambiguous identification and quantification.
Furthermore, LC-MS/MS has been instrumental in the detection and quantification of impurities in rasagiline formulations, such as N-nitrosorasagiline (NSRG), a potentially genotoxic impurity. A highly sensitive LC-MS/MS method was developed to quantify NSRG at trace levels, demonstrating the technique's capability in ensuring the safety and quality of the drug product nih.gov.
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Mass Analyzer | Triple Quadrupole | nih.gov |
| Monitored Transition (MRM) | m/z 172.1 → m/z 117.1+115.1 | nih.gov |
| Application | Quantification in human plasma, Impurity profiling | nih.govnih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the characterization and quantification of (S)-Rasagiline Mesylate.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of rasagiline mesylate would exhibit characteristic absorption bands corresponding to its chemical structure, including N-H stretching from the secondary amine, C≡C stretching of the propargyl group, and S=O stretching from the mesylate salt. Theoretical investigations using density functional theory (DFT) have been employed to predict the gas-phase IR spectra of rasagiline mesylate, aiding in the assignment of vibrational modes rasagiline.com. These spectroscopic fingerprints are crucial for confirming the identity and purity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy is widely used for the quantitative analysis of (S)-Rasagiline Mesylate in bulk drug and pharmaceutical formulations. The UV spectrum of rasagiline mesylate in an aqueous solution typically shows a maximum absorption (λmax) at approximately 265-271.6 nm researchgate.netclinicaltrials.gov. This absorption is due to the electronic transitions within the aromatic ring system of the indanamine moiety.
Several UV spectrophotometric methods have been developed and validated for the estimation of rasagiline mesylate in tablets. These methods are simple, cost-effective, and reproducible. The drug has been shown to obey Beer's Lambert law in specific concentration ranges, allowing for accurate quantification researchgate.netclinicaltrials.govnih.govresearchgate.net. For instance, one study reported a linear relationship in the concentration range of 100-300 μg/ml with a λmax at 265 nm in phosphate buffer pH 6.8 researchgate.net. Another study found a λmax at 271.6 nm in an aqueous solution with a linearity range of 5-150 μg/mL clinicaltrials.govresearchgate.net.
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|
| Phosphate Buffer (pH 6.8) | 265 | 100-300 | researchgate.net |
| Distilled Water | 271.6 | 5-150 | clinicaltrials.govresearchgate.net |
| 0.2 N Methanolic Hydrochloric acid | 211 | 4-20 | nih.gov |
Advanced Imaging Techniques in Preclinical Research
Positron Emission Tomography (PET) for MAO-B Occupancy and Regeneration Studies in Animal Models
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. In preclinical research involving (S)-Rasagiline Mesylate, PET imaging is instrumental in studying the occupancy of its target enzyme, monoamine oxidase B (MAO-B), and the subsequent regeneration of the enzyme after drug administration has ceased.
These studies typically employ radiotracers that selectively bind to MAO-B. One of the most well-established radiotracers for this purpose is [11C]L-deprenyl. By performing PET scans before and after the administration of rasagiline, researchers can quantify the reduction in [11C]L-deprenyl binding, which directly correlates with the percentage of MAO-B occupancy by rasagiline nih.govfrontiersin.org.
Preclinical studies in animal models, such as non-human primates, have been crucial in demonstrating the MAO-B inhibitory effects of rasagiline before moving into human trials rasagiline.com. These animal models allow for the investigation of different dosing regimens and their impact on MAO-B occupancy in the brain.
Furthermore, because rasagiline is an irreversible inhibitor of MAO-B, PET studies can also be used to investigate the rate of enzyme regeneration. Following the cessation of rasagiline treatment, a gradual recovery of [11C]L-deprenyl binding is observed over time, which reflects the de novo synthesis of MAO-B nih.gov. This provides valuable information on the pharmacodynamics and duration of action of the drug.
Another PET tracer, [18F]THK5351, which has off-target binding to MAO-B, has also been used in a "rasagiline challenge" study to demonstrate the extent of this off-target binding nih.gov. While this study was conducted in humans, the methodology is applicable to preclinical animal models to characterize the binding profile of new PET tracers.
| Radiotracer | Application | Key Findings in Relation to Rasagiline | Reference |
|---|---|---|---|
| [11C]L-deprenyl | Quantification of MAO-B occupancy and regeneration | Demonstrates high MAO-B occupancy after rasagiline treatment and gradual recovery post-treatment, confirming irreversible binding. | nih.govfrontiersin.org |
| [18F]THK5351 | Assessment of off-target binding to MAO-B | Rasagiline administration significantly reduces [18F]THK5351 uptake, confirming its binding to MAO-B. | nih.gov |
Other Preclinical Neuroimaging Modalities
Beyond PET, other neuroimaging modalities are employed in preclinical research to investigate the effects of (S)-Rasagiline Mesylate.
Magnetic Resonance Imaging (MRI) , particularly diffusion MRI (dMRI), has been used to study the potential disease-modifying effects of rasagiline in animal models of Parkinson's disease and in clinical trials nih.govufl.edu. dMRI can detect changes in the microstructure of brain tissue, such as in the substantia nigra, a key region affected in Parkinson's disease. Preclinical studies using MRI can assess whether rasagiline treatment can attenuate the neurodegenerative processes observed in these models. For instance, studies in a rat model of permanent middle cerebral artery occlusion showed that rasagiline reduced the volume of the necrotic brain region as determined by MRI scans nih.gov.
Single Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that can be used in preclinical studies. While not as extensively reported for rasagiline as PET, SPECT can be used to measure cerebral blood flow and dopamine (B1211576) transporter (DAT) density, providing insights into the functional consequences of MAO-B inhibition and potential neuroprotective effects criver.com.
These advanced imaging techniques provide invaluable in vivo data on the pharmacodynamics and potential neuroprotective effects of (S)-Rasagiline Mesylate in preclinical models, bridging the gap between in vitro findings and clinical outcomes.
Structure Activity Relationship Sar Studies and Rational Drug Design for S Rasagiline Derivatives
Systematic Modification of the (S)-Rasagiline Scaffold
Systematic modifications of the (S)-Rasagiline scaffold, N-propargyl-1(R)-aminoindan, have been crucial in delineating the structural requirements for its biological activity.
Key findings from these modifications include:
The Propargyl Group: This moiety is indispensable for the irreversible inhibition of MAO-B. nih.govrmmj.org.il It forms a covalent bond with the N5 of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. nih.govrmmj.org.ilmdpi.com
The Aminoindan Moiety: The rigid, bicyclic indane ring system is critical for the correct orientation of the molecule within the active site of MAO-B. nih.gov The stereochemistry at the C1 position is also vital, with the (R)-enantiomer (rasagiline) being a significantly more potent MAO-B inhibitor than its (S)-isomer.
Substitutions on the Indane Ring: The addition of different substituents to the aminoindan ring can alter binding affinity and selectivity. nih.govrcsb.org For instance, introducing a hydroxyl group at either the C4 or C6 position can result in the inhibition of both MAO-A and MAO-B, while a bulkier carbamate (B1207046) group is better tolerated at the C4 position within the MAO-B active site. nih.gov
Identification of Pharmacophore Elements for MAO Inhibition and Neuroprotection
The pharmacophore for MAO-B inhibition by rasagiline-like compounds is well-defined and consists of the propargylamine (B41283) moiety and the aromatic indane ring. The spatial arrangement of these elements is crucial for selective and high-affinity binding to the enzyme's active site.
Interestingly, the neuroprotective effects of (S)-Rasagiline are not solely dependent on MAO-B inhibition. nih.govrasagiline.comrasagiline.comdaneshyari.com The propargylamine moiety itself has been identified as a key structural feature responsible for these neuroprotective actions. rasagiline.comrasagiline.comnih.govnih.gov This is evidenced by the fact that its S-isomer, which is a much weaker MAO inhibitor, still exhibits neuroprotective properties. rasagiline.comrasagiline.comdaneshyari.com The neuroprotective mechanism is linked to the modulation of anti-apoptotic proteins like Bcl-2 and protein kinase C (PKC). rasagiline.comdaneshyari.com
Design and Synthesis of Novel (S)-Rasagiline Analogues
Leveraging the insights from SAR studies, researchers have designed and synthesized a variety of novel (S)-Rasagiline analogues. A significant thrust in this area has been the development of bifunctional or multi-target molecules aimed at addressing the multifaceted nature of neurodegenerative diseases.
MAO Inhibition and Iron Chelation: Given that iron accumulation contributes to oxidative stress in neurodegenerative disorders, hybrid molecules combining the MAO-B inhibitory pharmacophore of rasagiline (B1678815) with an iron-chelating moiety have been developed. nih.govnih.govresearchgate.net A prominent example is the M30 family of compounds, which merge the propargylamine group with an 8-hydroxyquinoline (B1678124) structure, a known iron chelator. exlibrisgroup.comelsevierpure.com These compounds have demonstrated both potent MAO inhibition and iron-chelating properties. nih.govnih.govresearchgate.net
MAO Inhibition and Acetylcholinesterase (AChE) Inhibition: To concurrently address the motor and cognitive symptoms associated with neurodegenerative diseases, dual inhibitors of MAO-B and acetylcholinesterase (AChE) have been designed. Ladostigil is a well-known example, incorporating the N-propargyl-aminoindan moiety of rasagiline and a carbamate group to inhibit AChE. nih.govwikipedia.orgrasagiline.com
The table below summarizes key bifunctional derivatives of (S)-Rasagiline.
| Compound | Additional Functionality | Rationale |
| M30 | Iron Chelation | To mitigate iron-induced oxidative stress in the brain. nih.govnih.govresearchgate.net |
| Ladostigil | Acetylcholinesterase (AChE) Inhibition | To address both motor and cognitive symptoms of neurodegeneration. nih.govwikipedia.orgrasagiline.com |
| TV3326 | Acetylcholinesterase (AChE) Inhibition | A carbamate derivative of rasagiline designed for dual inhibition. wikipedia.org |
Computational Chemistry and Molecular Modeling Approaches in Drug Design
Computational chemistry and molecular modeling have played a significant role in the rational design of (S)-Rasagiline derivatives. These techniques provide valuable insights into the interactions between inhibitors and the MAO-B active site.
Molecular Docking: Docking simulations have been instrumental in predicting the binding poses of rasagiline and its analogues within the MAO-B active site. researchgate.net These studies have helped to rationalize the high selectivity of rasagiline for MAO-B over MAO-A.
Molecular Dynamics (MD) Simulations: MD simulations have been employed to study the conformational flexibility of rasagiline within the MAO-B active site and to identify specific interactions that govern its binding. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been utilized to build models that correlate the structural features of rasagiline derivatives with their MAO-B inhibitory activity, aiding in the prediction of the potency of novel compounds. nih.gov
These computational approaches, in conjunction with experimental data, have significantly advanced the understanding of the SAR of (S)-Rasagiline and continue to guide the development of new and improved therapeutic agents. belmont.edufrontiersin.org
Mechanistic Toxicology Research of S Rasagiline Mesylate
In Vitro Genotoxicity Mechanisms
Genotoxicity assays are designed to detect direct or indirect interactions of a substance with DNA, which can lead to mutations or chromosomal damage. The genotoxic potential of (S)-Rasagiline Mesylate has been evaluated in a battery of in vitro tests, with some findings in mammalian cell assays suggesting a potential for genotoxicity. researchgate.net
DNA alkylation is a mechanism of toxicity where a chemical substance adds an alkyl group to the DNA molecule. mdpi.com This can lead to the formation of DNA adducts—segments of DNA bound to a cancer-causing chemical—which, if not repaired, can cause mutations during DNA replication and may lead to the initiation of cancer. mdpi.comgrantome.com
While (S)-Rasagiline Mesylate has been evaluated in standard genotoxicity test batteries, specific public domain research detailing its potential to act as a DNA alkylating agent or to form DNA adducts is not available. The propargylamine (B41283) moiety of rasagiline (B1678815) is essential for its irreversible binding to the flavin cofactor of the MAO-B enzyme, but studies specifically investigating its reactivity towards DNA bases have not been prominently published. One study noted that rasagiline can prevent apoptotic DNA damage induced by peroxynitrite in a neuroblastoma cell line, a finding related to its neuroprotective properties rather than direct DNA reactivity. nih.gov
Chromosomal aberration assays are conducted in vitro using mammalian cells to identify substances that can cause structural or numerical changes to chromosomes. nih.gov These changes are classified as either clastogenicity (structural breaks) or aneugenicity (changes in chromosome number). mdpi.com Such damage is a hallmark of genotoxic carcinogens.
Regulatory assessments have noted positive, though not entirely consistent, findings for rasagiline in in vitro mammalian cell genotoxicity assays. researchgate.net Standard test batteries for pharmaceuticals typically include an in vitro chromosomal aberration test or a micronucleus test, both of which can detect clastogenic and aneugenic events. nih.govresearchgate.net A positive result in these assays can indicate that a compound or its metabolites interfere with the chromosomal structure or the mitotic apparatus, leading to significant genetic damage. However, specific mechanistic data from these assays detailing the types of aberrations (e.g., breaks, exchanges, polyploidy) induced by (S)-Rasagiline Mesylate are not extensively detailed in the available literature.
| Genotoxicity Test Type | Endpoint Measured | (S)-Rasagiline Mesylate Finding |
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | Generally considered negative |
| In Vitro Mammalian Cell Assays (e.g., Mouse Lymphoma, Chromosomal Aberration) | Gene mutation, clastogenicity, aneugenicity | Positive findings reported, although not consistently researchgate.net |
| DNA Alkylation / Adduct Formation | Direct DNA covalent binding | Specific mechanistic studies not publicly available |
Carcinogenicity Mechanisms in Preclinical Models
Long-term carcinogenicity studies in animal models are a critical component of safety assessment. For (S)-Rasagiline Mesylate, these studies have yielded findings in specific organs, prompting further investigation into the underlying tumorigenic pathways.
Lung Tumors: In a 2-year carcinogenicity study in mice, (S)-Rasagiline Mesylate was associated with an increased, dose-related incidence of lung tumors in both males and females. researchgate.net The lung is a common site for spontaneous tumor formation in certain strains of mice, which is a consideration in interpreting these findings. researchgate.net The specific molecular pathways by which rasagiline may promote tumorigenesis in the mouse lung have not been fully elucidated in published studies. General oncogenic pathways frequently implicated in lung cancer, such as those involving KRAS, mTOR, and PI3K/Akt, are areas of intense research, but a direct mechanistic link to rasagiline has not been established. nih.govnews-medical.netmdpi.com
Melanoma: The relationship between rasagiline and melanoma is complex. Concerns were initially raised during clinical development programs where several cases of malignant melanoma were diagnosed. nih.goveuropa.eu This led to a single reported incidence of malignant melanoma in a high-dose male rat during a 2-year carcinogenicity study. researchgate.net
Conversely, in vitro research has demonstrated that (S)-Rasagiline Mesylate can inhibit the viability and proliferation of several human malignant melanoma cell lines. nih.govresearchgate.net Mechanistic investigations in these cell culture models suggest a potential cytostatic or anti-proliferative effect.
Cell Cycle Arrest: Flow cytometry analysis revealed that rasagiline treatment led to a significant increase in the percentage of melanoma cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S phase. nih.govresearchgate.net This indicates an inhibition of DNA replication and cell cycle progression.
Inhibition of DNA Synthesis: A dose-dependent decrease in DNA synthesis in melanoma cells was confirmed using BrdU incorporation assays. nih.gov
These in vitro findings suggest that rasagiline does not promote melanoma cell growth and may even have an inhibitory effect. The observed association in some human studies may be attributable to other factors, such as the known increased risk of melanoma in patients with Parkinson's disease or potential surveillance bias, where patients receiving a new drug are monitored more closely. nih.govresearchgate.net
| In Vitro Effect of Rasagiline on Human Melanoma Cells | Finding | Reference |
| Cell Viability / Proliferation | Clear-cut anti-proliferative effects observed across various melanoma cell lines. | nih.govresearchgate.net |
| Cell Cycle Progression | Induced cell cycle arrest in the G0/G1 phase. | nih.govresearchgate.net |
| DNA Synthesis (BrdU Assay) | Caused a dose-dependent decrease in DNA synthesis. | nih.gov |
Investigation of Metabolite-Mediated Toxicities
The metabolic profile of a drug is crucial, as metabolites can contribute to both efficacy and toxicity. (S)-Rasagiline Mesylate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. nih.gov
The major metabolite is (R)-1-aminoindan. nih.govresearchgate.net Unlike the metabolites of the first-generation MAO-B inhibitor selegiline (B1681611), which include L-methamphetamine, (R)-1-aminoindan is a non-amphetamine compound. nih.gov Toxicological and pharmacological investigations have focused on this primary metabolite.
Preclinical Safety Pharmacology Mechanisms
Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on vital physiological functions. scantox.combiotrial.com The core battery of tests focuses on the cardiovascular, central nervous (CNS), and respiratory systems. criver.com
Cardiovascular System: The potential for a drug to affect cardiac repolarization, measured as the QT interval on an electrocardiogram (ECG), is a primary safety concern. (S)-Rasagiline Mesylate was evaluated in a thorough QT/QTc study in healthy subjects, a standard component of cardiovascular safety assessment. The study evaluated multiple oral doses, including those at and above the therapeutic range. The results demonstrated a favorable cardiac safety profile, with no clinically significant effect on the QTc interval. nih.gov Concentration-effect analysis showed no relationship between plasma concentrations of rasagiline or its main metabolite, (R)-1-aminoindan, and the QTc interval. nih.gov Furthermore, no clinically significant changes in heart rate or blood pressure were observed in this dedicated safety study. nih.gov
Central Nervous and Respiratory Systems: Standard preclinical safety assessments for the CNS often involve a Functional Observation Battery (FOB) or Irwin test to detect behavioral or physiological changes in rodents. scantox.com Respiratory safety is typically evaluated using methods like whole-body plethysmography to measure parameters such as respiratory rate and tidal volume. biotrial.com While these assessments are standard for new chemical entities, specific, detailed results from such preclinical safety pharmacology studies for (S)-Rasagiline Mesylate are not widely available in the published scientific literature.
Cardiotoxicity Mechanisms in Animal Models
Research in animal models has not indicated significant cardiotoxic mechanisms for (S)-Rasagiline Mesylate; instead, studies have primarily highlighted its cardioprotective properties, particularly in the context of ischemic injury. nih.govnih.gov A thorough QT/QTc study, designed to assess the potential for delayed cardiac repolarization, demonstrated a favorable cardiac safety profile for rasagiline. nih.govresearchgate.net
In a rat model of experimental myocardial infarction (MI) induced by permanent ligation of the left anterior descending coronary artery, rasagiline treatment demonstrated a significant attenuation of post-MI left ventricular remodeling. nih.govnih.gov The key mechanisms identified in this model were anti-apoptotic and anti-oxidative. nih.govmdpi.com
Anti-Apoptotic Mechanisms:
Treatment with rasagiline attenuated the number of apoptotic myocytes in the border zone of the infarct. nih.govmdpi.com
The expression of Caspase 3, a key executioner enzyme in the apoptotic cascade, was significantly decreased in the non-infarcted myocardium of treated animals. nih.gov
Previous in vitro studies reported that the S-isomer of rasagiline could attenuate doxorubicin-induced cardiotoxicity by inhibiting the increase in cleaved caspase 3 levels and reversing the decline of the Bcl-2/Bax ratio. nih.gov
Anti-Oxidative and Anti-Fibrotic Mechanisms:
Rasagiline treatment led to markedly decreased levels of malondialdehyde, a marker of lipid peroxidation, in the border zone of the infarct, indicating a reduction in tissue oxidative stress. nih.govmdpi.com
The treatment also prevented tissue fibrosis, a key component of adverse cardiac remodeling. nih.govmdpi.com
These molecular and cellular effects translated into improved functional outcomes, including a significant reduction in left ventricular end-systolic and diastolic dimensions and the preservation of fractional shortening in treated rats compared to controls. nih.govnih.gov
| Parameter | Animal Model | Key Mechanistic Finding | Functional Outcome | Reference |
|---|---|---|---|---|
| Apoptosis | Rat (Myocardial Infarction Model) | Attenuated number of apoptotic myocytes; Decreased Caspase 3 protein levels. | Preservation of myocardial tissue. | nih.gov |
| Oxidative Stress | Rat (Myocardial Infarction Model) | Markedly decreased malondialdehyde (MDA) levels in the infarct border zone. | Reduced oxidative damage to cardiac cells. | nih.govmdpi.com |
| Cardiac Remodeling | Rat (Myocardial Infarction Model) | Prevented tissue fibrosis. | Reduced LV end-systolic/diastolic dimensions; Preserved fractional shortening. | nih.govnih.gov |
Hepatotoxicity Mechanisms in Animal Models
(S)-Rasagiline Mesylate undergoes extensive biotransformation in the liver before excretion. drugbank.com The primary metabolic pathway is dependent on the cytochrome P450 (CYP) system, with CYP1A2 being the major isoenzyme involved in its metabolism. nih.govnih.govnih.gov The main metabolite generated is 1-aminoindan (B1206342). nih.gov
Despite its extensive hepatic metabolism, rasagiline has not been associated with significant hepatotoxicity in preclinical or clinical studies. nih.gov In vitro assessments showed that rasagiline did not induce the activity of CYP1A2, CYP2B6, or CYP3A4, nor did it act as a direct or metabolism-dependent inhibitor of a wide range of CYP enzymes. xenotech.com
Toxicological evaluations have found that rasagiline is an unlikely cause of clinically apparent liver injury. nih.gov Reports of hepatotoxicity are generally limited to mild and self-limiting elevations in serum enzymes. nih.gov No instances of severe liver injury, acute liver failure, or chronic hepatitis have been linked to its use. nih.gov Consequently, dedicated mechanistic studies on rasagiline-induced hepatotoxicity in animal models are limited due to its low potential for causing liver damage.
| Parameter | Finding | Reference |
|---|---|---|
| Metabolism | Extensively metabolized in the liver, primarily by the CYP1A2 isoenzyme. | drugbank.comnih.govnih.gov |
| Hepatotoxicity Profile | Considered an unlikely cause of clinically apparent liver injury. | nih.gov |
| Observed Effects | Associated with mild and self-limiting elevations in serum enzymes in a small proportion of cases. | nih.gov |
| In Vitro CYP Interaction | Did not show evidence of induction or direct/metabolism-dependent inhibition of major CYP enzymes. | xenotech.com |
Nephrotoxicity Mechanisms in Animal Models
A comprehensive review of published scientific literature did not yield specific studies investigating the mechanisms of nephrotoxicity for (S)-Rasagiline Mesylate in animal models. Preclinical toxicological assessments required for regulatory approval have not highlighted the kidney as a primary target organ for toxicity. While various animal models exist to study drug-induced nephrotoxicity, there is no indication in the available research that rasagiline has been evaluated in these models due to a lack of nephrotoxic signals. wjbphs.comnih.gov
Reproductive and Developmental Toxicity Mechanisms in Animal Models
Reproductive and developmental toxicity studies in animal models have been conducted to assess the effects of (S)-Rasagiline Mesylate on fertility and embryofetal development.
In studies on fertility, rasagiline had no effect on the mating performance or fertility of male or female rats. fda.gov
In a developmental toxicity study, pregnant rats were administered rasagiline orally from the beginning of organogenesis through day 20 post-partum. fda.gov In this model, no teratogenic effects were observed. However, at higher doses, developmental toxicity was evident, manifesting as decreased offspring survival and reduced offspring body weight. fda.gov The mechanisms behind these effects can be multifactorial, potentially involving altered maternal metabolism or direct effects on the fetus, although specific cellular or molecular pathways have not been fully elucidated. longdom.orglongdom.org
| Toxicity Endpoint | Animal Model | Finding | Reference |
|---|---|---|---|
| Fertility & Mating Performance | Rat | No effect observed in male or female rats. | fda.gov |
| Offspring Survival | Rat (Dosing from organogenesis to post-partum) | Decreased at doses of 0.3 mg/kg/day and 1 mg/kg/day. | fda.gov |
| Offspring Body Weight | Rat (Dosing from organogenesis to post-partum) | Reduced at doses of 0.3 mg/kg/day and 1 mg/kg/day. | fda.gov |
Emerging Research Areas and Future Directions for S Rasagiline Mesylate
Omics Technologies (Proteomics, Metabolomics, Lipidomics) in Preclinical Research
The application of "omics" technologies is pivotal in obtaining a systems-level understanding of the molecular mechanisms of (S)-Rasagiline Mesylate. These high-throughput methods allow for a broad, unbiased survey of the changes occurring in proteins, metabolites, and lipids within a biological system in response to the compound.
Proteomics: Preclinical proteomic studies have begun to map the extensive changes in protein expression in the brain following treatment with rasagiline (B1678815). A notable study using genomic and proteomic analyses in the rat midbrain revealed that chronic rasagiline treatment induces significant molecular changes at both the protein and transcriptional levels. These changes are associated with critical cellular pathways that are highly relevant to neuroprotection and disease modification.
Key pathways identified as being modulated by rasagiline include:
Neuronal Differentiation: Influencing the development and maturation of neurons.
Cell Survival and Death Pathways: Upregulating pro-survival proteins and downregulating apoptotic factors.
Metabolism and Oxidative Stress: Modulating proteins involved in energy metabolism and the cellular response to oxidative damage.
Signaling Systems: Affecting intracellular communication pathways crucial for neuronal function.
These findings suggest that rasagiline's neuroprotective activity is not limited to MAO-B inhibition but involves a broad reprogramming of the cellular protein landscape to favor survival and resilience.
Interactive Data Table: Key Protein Pathways Modulated by Rasagiline in Preclinical Models
Metabolomics and Lipidomics: The fields of metabolomics (the study of small molecules and metabolites) and lipidomics (the study of lipids) represent a significant frontier in rasagiline research. While proteomic studies have provided valuable insights, comprehensive metabolomic and lipidomic analyses in preclinical models have yet to be extensively reported. Such studies could identify novel biomarkers of rasagiline's efficacy and uncover new mechanisms of action, particularly related to mitochondrial function, energy metabolism, and cell membrane stability, which are all critically implicated in neurodegeneration. Future research in these areas is essential for a complete understanding of the compound's molecular impact.
Epigenetic Modulation by (S)-Rasagiline
Epigenetics refers to modifications to DNA and chromatin that regulate gene expression without altering the DNA sequence itself. mdpi.com These mechanisms, including DNA methylation and histone modifications, play a crucial role in the brain and are increasingly implicated in neurodegenerative diseases. nih.govnih.gov
While direct studies on (S)-Rasagiline's epigenetic effects are still emerging, its known ability to induce the expression of various neuroprotective genes provides strong indirect evidence of its involvement in this regulatory layer. nih.gov Preclinical research has shown that rasagiline treatment leads to the increased expression of:
Anti-apoptotic proteins: Notably members of the Bcl-2 family. nih.govnih.gov
Neurotrophic factors: Including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov
The induction of these genes is fundamentally controlled by the epigenetic state of their promoter regions. For a gene to be transcribed, the surrounding chromatin must be in an "open" or accessible state. This is often achieved through histone modifications like acetylation, which neutralizes the charge of histone proteins and relaxes the chromatin structure. It has been proposed that signaling pathways activated by rasagiline ultimately lead to such epigenetic changes, facilitating the transcription of these protective genes. nih.govnih.gov A key future direction is to precisely map these epigenetic changes, identifying which histone acetyltransferases (HATs), histone deacetylases (HDACs), or DNA methyltransferases (DNMTs) are modulated by rasagiline to exert its gene-regulating effects.
Biomarker Discovery in Preclinical Models
A critical goal in drug development is the identification of biomarkers that can track target engagement and therapeutic response. Preclinical models are essential for discovering and validating these markers before they are translated to clinical use. Research into (S)-Rasagiline has identified several promising biomarker candidates related to its core mechanisms of action: mitochondrial protection, anti-apoptosis, and reduction of oxidative stress.
Studies have demonstrated that rasagiline treatment leads to measurable changes in specific molecular and cellular markers:
Mitochondrial Function: An increase in mitochondrial membrane potential, indicating improved mitochondrial health and function. nih.gov
Apoptosis Regulation: A favorable shift in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bcl-2/Bax ratio), signifying a reduction in the propensity for cell death. nih.gov
Apoptosis Execution: A decrease in the activity of caspase-3, a key enzyme in the final pathway of apoptosis. researchgate.net
Oxidative Stress: A reduction in the generation of superoxide (B77818) radicals and an increase in the levels of the critical endogenous antioxidant, glutathione. researchgate.net
These markers not only confirm that rasagiline is engaging its intended targets in preclinical models but also provide quantifiable endpoints to assess its neuroprotective efficacy.
Interactive Data Table: Potential Preclinical Biomarkers of (S)-Rasagiline Activity
Advanced Drug Delivery Systems for (S)-Rasagiline in Research Models
To enhance the therapeutic potential of (S)-Rasagiline Mesylate, particularly for sustained neuroprotection, advanced drug delivery systems are being explored in research models. These systems are designed to provide controlled, long-term release of the drug, which could improve efficacy and reduce potential systemic exposure fluctuations.
One such innovative system developed and tested in preclinical models is an injectable, dual-controlled microsphere-gel in situ forming implant (MS–Gel ISFI). This system combines rasagiline mesylate-loaded microspheres within an in situ phase transition gel.
Key features of this delivery system demonstrated in a rat model include:
Sustained Release: The formulation showed a long period of in vitro drug release, lasting for 60 days, with no initial burst release.
In Vivo Pharmacokinetics: After intramuscular injection in rats, the system demonstrated a significant reduction in the initial high plasma drug concentration compared to simpler formulations.
In Vivo Pharmacodynamics: In a 6-hydroxydopamine-induced rat model of Parkinson's disease, the delivery system led to a significant reduction in contralateral rotation behavior and an effective improvement in dopamine (B1211576) levels in the lesioned striatum over 28 days.
This research demonstrates that advanced biodegradable and injectable delivery systems can successfully provide sustained release of hydrophilic small molecules like (S)-Rasagiline Mesylate, representing a promising avenue for future therapeutic strategies.
Rational Combinatorial Strategies with (S)-Rasagiline in Preclinical Studies
Given the complex, multi-faceted nature of neurodegenerative diseases, rational combinatorial therapies that target multiple pathogenic pathways are a logical next step. Preclinical research is essential for identifying synergistic partnerships for (S)-Rasagiline Mesylate based on its known mechanisms.
Clinical observations provide a strong basis for preclinical investigation. For instance, the combination of rasagiline with levodopa is a standard clinical practice. nih.gov Recent clinical studies have further shown that combining rasagiline with antidepressants can lead to reduced worsening of non-motor symptoms like depression and fatigue in patients with early Parkinson's disease. researchgate.net These findings create a compelling rationale for dedicated preclinical studies to dissect the neurobiological mechanisms underlying these synergistic effects on both motor and non-motor behavioral models.
Furthermore, a mechanism-driven approach can guide the selection of novel combination partners. Since rasagiline has well-documented anti-apoptotic and antioxidant properties, researchgate.nethoustonmethodist.org preclinical studies could rationally combine it with agents that target other distinct but complementary pathways, such as:
Anti-inflammatory agents: To simultaneously address neuroinflammation, a key component of neurodegeneration.
Mitochondrial enhancers: To further boost the mitochondrial protection afforded by rasagiline.
Protein aggregation inhibitors: To target the pathological accumulation of proteins like alpha-synuclein.
Systematic preclinical evaluation of such combinations is a crucial future direction to develop more potent, multi-targeted neuroprotective strategies.
Q & A
Basic Research Questions
Q. What experimental techniques are used to determine the structural binding modes of (S)-Rasagiline Mesylate to bromodomains (e.g., BRD2-BD1/BD2)?
- Methodological Answer : Crystallographic analyses are performed by soaking apo crystals in (S)-Rasagiline Mesylate solutions (1.5 mM) for 2 days, followed by molecular replacement using existing PDB structures (e.g., 4UYH or 5IG6) as search models. Refinement is conducted with PHENIX and COOT software, with diffraction data collected at synchrotron beamlines (e.g., SERCAT 22-BM/ID). Data collection parameters (resolution, R-factors) should be rigorously reported to validate structural accuracy .
Q. How can researchers validate the bioanalytical quantification of (S)-Rasagiline Mesylate in pharmacokinetic studies?
- Methodological Answer : A validated LC-MS/MS method is employed using precursor-to-product ion transitions (m/z 340.1 → 324.1 for internal standards like papaverine). Calibration curves (0.010–40 ng·ml⁻¹, r > 0.9995) ensure sensitivity, with lower limits of quantification (LLOQ) at 0.010 ng·ml⁻¹. Plasma samples from clinical trials (doses: 0.5–2.0 mg) are analyzed to confirm linear pharmacokinetics .
Q. What in vitro models are used to assess the neuroprotective effects of (S)-Rasagiline Mesylate?
- Methodological Answer : PC-12 and SH-SY5Y neuroblastoma cells are treated with neurotoxins (e.g., rotenone or 6-OHDA) to model Parkinsonian damage. Neuroprotection is quantified via apoptosis markers (e.g., Bcl2 upregulation) using immunocytochemistry (ICC/IF) with methanol-fixed cells and blocking buffers containing goat serum and BSA .
Advanced Research Questions
Q. How can researchers address the low oral bioavailability (36%) and short half-life (1.5–3.5 hrs) of (S)-Rasagiline Mesylate in formulation design?
- Methodological Answer : Gastroretentive mucoadhesive microspheres are optimized using Central Composite Design (CCD) with variables like xanthan gum concentration (5–35 mg) and stirring speed (500–1500 rpm). Responses (entrapment efficiency, particle size, drug release) are modeled via ANOVA and polynomial regression in Design Expert 13.0, ensuring prolonged gastric retention and sustained release .
Q. What statistical approaches resolve contradictions in crystallographic data when (S)-Rasagiline Mesylate exhibits differential binding to BD1 vs. BD2 domains?
- Methodological Answer : Molecular dynamics (MD) simulations and B-factor analysis are applied to assess conformational flexibility. Discrepancies in electron density maps between BD1 (PDB 2DVQ) and BD2 (PDB 2E3K) complexes are resolved by iterative refinement cycles, prioritizing residues with high occupancy and low thermal motion .
Q. How does the stereochemistry of (S)-Rasagiline Mesylate influence its MAO-B inhibitory activity compared to the R-isomer?
- Methodological Answer : Enantiomeric activity is compared using recombinant MAO-B assays (IC₅₀ measurements). While the R-isomer (rasagiline) shows potent MAO-B inhibition (IC₅₀ ~1 nM), the S-isomer (TVP1022 mesylate) is 1,000-fold less active. Neuroprotection assays (e.g., mitochondrial membrane potential in SH-SY5Y cells) confirm stereochemical independence in anti-apoptotic effects .
Q. What protocols ensure reproducibility in preclinical studies of (S)-Rasagiline Mesylate’s neuroprotective mechanisms?
- Methodological Answer : Rigorous documentation of cell culture conditions (e.g., serum type, passage number), toxin exposure durations, and blinded data analysis are critical. Raw datasets (e.g., Western blot densitometry, apoptosis counts) must be archived in FAIR-compliant repositories with metadata detailing experimental variables .
Key Considerations for Research Design
- Data Integrity : Use plagiarism-detection software for manuscripts and archive raw crystallographic/statistical data (e.g., CIF files, ANOVA tables) to facilitate replication .
- Ethical Reporting : Disclose all conflicts of interest and funding sources. Cite primary literature (15–50 references per paper) with ≥50% from recent (≤3 years) international journals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
